![molecular formula C21H39NO5 B14175189 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid CAS No. 920982-64-5](/img/structure/B14175189.png)
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is a synthetic organic compound with the molecular formula C20H39NO5. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated fatty acid. This compound is characterized by the presence of a carboxymethyl group and a propanoyl group attached to the amino group on the hexadecanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Formation of Acyl Chloride: Hexadecanoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amination: The acyl chloride is then reacted with an amino compound, such as glycine, in the presence of a base like triethylamine (TEA) to form the amide bond.
Carboxymethylation: The resulting amide is further reacted with chloroacetic acid in the presence of a base to introduce the carboxymethyl group.
Propanoylation: Finally, the compound is treated with propanoyl chloride to introduce the propanoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl and propanoyl groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid backbone.
Medicine: Investigated for its potential as a drug delivery agent and its interactions with biological membranes.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid involves its interaction with cell membranes and proteins. The compound’s fatty acid backbone allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carboxymethyl and propanoyl groups can interact with proteins, potentially altering their function and activity. These interactions can influence various cellular processes, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar backbone but lacking the carboxymethyl and propanoyl groups.
16-Aminohexadecanoic acid: Similar structure but with an amino group instead of the carboxymethyl and propanoyl groups.
Uniqueness
16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is unique due to the presence of both carboxymethyl and propanoyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
920982-64-5 |
|---|---|
Molekularformel |
C21H39NO5 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
16-[carboxymethyl(propanoyl)amino]hexadecanoic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-19(23)22(18-21(26)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(24)25/h2-18H2,1H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
VHWFGJKDSKSIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CCCCCCCCCCCCCCCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
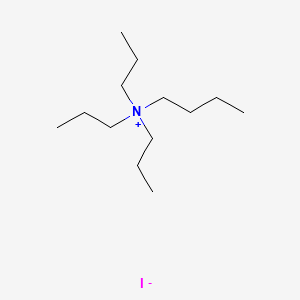
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
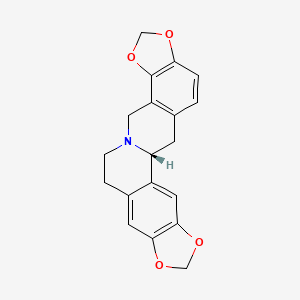
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
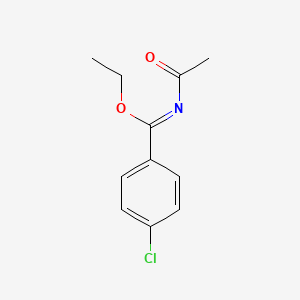
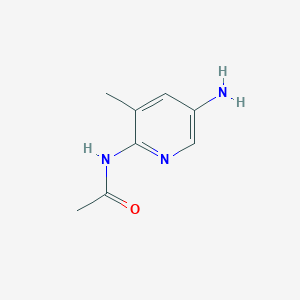
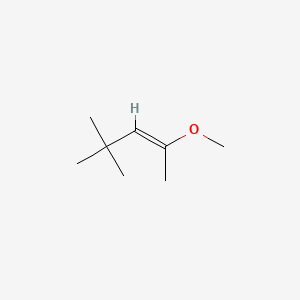

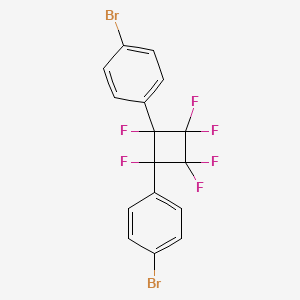
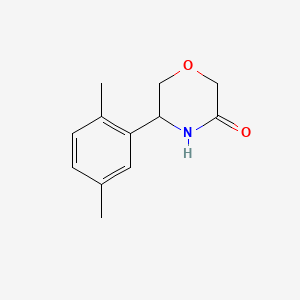
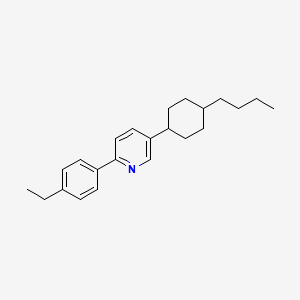
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
